1,4,2-Oxathiazine 1,4,2-Oxathiazine
Brand Name: Vulcanchem
CAS No.: 1120-66-7
VCID: VC20924074
InChI: InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H
SMILES: C1=CSC=NO1
Molecular Formula: C3H3NOS
Molecular Weight: 101.13 g/mol

1,4,2-Oxathiazine

CAS No.: 1120-66-7

Cat. No.: VC20924074

Molecular Formula: C3H3NOS

Molecular Weight: 101.13 g/mol

* For research use only. Not for human or veterinary use.

1,4,2-Oxathiazine - 1120-66-7

CAS No. 1120-66-7
Molecular Formula C3H3NOS
Molecular Weight 101.13 g/mol
IUPAC Name 1,4,2-oxathiazine
Standard InChI InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H
Standard InChI Key FMYSHKHSQFXYRS-UHFFFAOYSA-N
SMILES C1=CSC=NO1
Canonical SMILES C1=CSC=NO1

Chemical Structure and Properties

1,4,2-Oxathiazine possesses a distinctive heterocyclic structure that contributes to its unique chemical behavior. The compound contains a six-membered ring with strategically positioned sulfur, nitrogen, and oxygen atoms.

Basic Chemical Data

The fundamental chemical parameters of 1,4,2-Oxathiazine are summarized in the following table:

ParameterValue
CAS Number1120-66-7
Molecular FormulaC₃H₃NOS
Molecular Weight101.13 g/mol
IUPAC Name1,4,2-oxathiazine
Standard InChIInChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H
Standard InChIKeyFMYSHKHSQFXYRS-UHFFFAOYSA-N
SMILES NotationC1=CSC=NO1
This compound features a six-membered ring with alternating atoms that create its distinctive heterocyclic structure.

Structural Conformation

X-ray crystallographic studies have revealed that the 1,4,2-oxathiazine ring system typically adopts a half-chair conformation. In compounds containing this ring system, the methylene carbon atoms are often positioned at distinct distances from the plane formed by the other four ring atoms. For instance, in certain derivatives, these carbon atoms have been observed at distances of 0.510(3) Å and -0.367(3) Å from the plane of the other oxathiazine ring atoms .
The bond lengths within the 1,4,2-oxathiazine ring system generally align with expected values for similar heterocyclic compounds, though there are some variations in the C-S distances involving the oxathiazine sulfur atom. These structural peculiarities contribute to the compound's chemical behavior and reactivity patterns .

Synthesis Methods

The synthesis of 1,4,2-oxathiazine and its derivatives can be accomplished through various chemical approaches, primarily involving condensation reactions or cyclization processes with appropriate precursors.

Condensation Reactions

Condensation reactions represent one of the primary methods for synthesizing 1,4,2-oxathiazine compounds. These reactions typically involve the combination of compounds containing sulfur and nitrogen functional groups under specific reaction conditions that promote ring formation.

Cyclization Processes

Cyclization processes offer another pathway for the synthesis of 1,4,2-oxathiazine structures. These methods often begin with linear precursors that undergo intramolecular reactions to form the characteristic six-membered ring. The choice of precursors and reaction conditions significantly influences the substitution pattern and properties of the resulting oxathiazine compound.

Biological Activities and Applications

1,4,2-Oxathiazine and its derivatives have demonstrated various biological activities that make them valuable in several applications, particularly in agricultural and material preservation contexts.

Antimicrobial Properties

Compounds containing the oxathiazine ring system have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives can exhibit significant activity against various microorganisms, making them potential candidates for antimicrobial applications.

Mechanism of Action

Derivatives such as Bethoxazin have demonstrated microbicidal action through a specific mechanism involving strong binding to sulfhydryl groups in cellular biomolecules. This interaction disrupts essential cellular processes in microorganisms, leading to their inactivation or death. This mechanism suggests potential applications in drug development targeting microbial infections.

Agricultural Applications

3-Aryl-5,6-dihydro-1,4,2-oxathiazines and their oxides have been identified as novel heterocyclic compounds with significant agricultural applications. Research has demonstrated their effectiveness as agricultural fungicides, herbicides, and plant growth regulants. These properties make them valuable tools in agricultural management and crop protection strategies .

Material Preservation

One of the most significant applications of 1,4,2-oxathiazine derivatives lies in material preservation. For example, 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide has been found to possess potent material preservative properties. This discovery has important implications for industries where material degradation poses significant challenges .

Research Findings and Developments

Research into 1,4,2-oxathiazine and its derivatives continues to yield important insights into their structure, properties, and potential applications.

Crystallographic Studies

CompoundKey Structural FeaturesPrimary Applications
1,4,2-OxathiazineSix-membered ring with S, N, and O atomsAntimicrobial agents, material preservatives
Derivatives with aryl substituentsAddition of aryl groups to basic structureAgricultural fungicides, herbicides
3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxideIncorporation of benzo[b]thien-2-yl groupPotent material preservation
This comparison illustrates how structural modifications can significantly influence the properties and applications of compounds based on the 1,4,2-oxathiazine scaffold .

Recent Developments

Recent research has continued to expand our understanding of 1,4,2-oxathiazine and its derivatives, opening new avenues for their application in various fields.

Drug Development

The interaction between oxathiazine derivatives and sulfhydryl groups in cellular biomolecules has attracted attention in the field of drug development. Researchers are exploring the potential of these compounds as targeted therapies for various microbial infections, leveraging their specific mechanism of action to develop more effective antimicrobial agents.

Advanced Material Applications

The material preservative properties of certain 1,4,2-oxathiazine derivatives have led to investigations into their use in advanced materials. These applications aim to extend the lifespan of materials that are susceptible to degradation due to microbial activity or environmental factors .

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